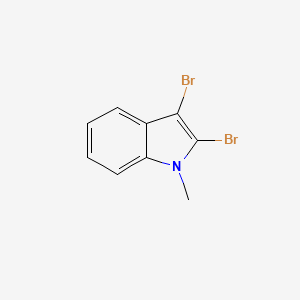
2,3-Dibromo-1-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-1-methyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound is characterized by the presence of two bromine atoms at the 2 and 3 positions and a methyl group at the 1 position of the indole ring.
Métodos De Preparación
The synthesis of 2,3-Dibromo-1-methyl-1H-indole can be achieved through various synthetic routes. One common method involves the bromination of 1-methylindole using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination. The reaction can be represented as follows:
1-Methylindole+Br2→1H-Indole, 2,3-dibromo-1-methyl-
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Análisis De Reacciones Químicas
2,3-Dibromo-1-methyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 3 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, the reaction with an amine can yield 2,3-diamino-1-methylindole.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives, such as 2,3-dibromo-1-methylindole-3-carboxylic acid, using oxidizing agents like potassium permanganate (KMnO4).
Aplicaciones Científicas De Investigación
Synthesis of Indole Derivatives
2,3-Dibromo-1-methyl-1H-indole serves as a precursor for various indole derivatives through cross-coupling reactions. Notably, the Suzuki-Miyaura cross-coupling reaction allows for the formation of arylated indoles, which are crucial in developing pharmaceuticals and agrochemicals. The compound can react with boronic acids to yield unsymmetrical 2,3-diarylindoles, demonstrating its utility in synthesizing complex molecular architectures .
Table 1: Synthesis Pathways Involving this compound
Research indicates that indole derivatives exhibit a wide range of biological activities including antimicrobial, anticancer, and antioxidant properties. The halogenation present in this compound enhances its reactivity and biological efficacy.
Antimicrobial Activity
Studies have shown that compounds derived from this compound possess significant antimicrobial properties against various bacterial strains. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria with promising results.
Anticancer Activity
Indole derivatives have been recognized for their potential in cancer therapy. The cytotoxic effects of certain synthesized compounds derived from this compound have been evaluated in vitro against human cancer cell lines such as Caco-2 and HCT-116. These studies suggest that these compounds can induce apoptosis in cancer cells .
Case Studies
Case Study 1: Anticancer Evaluation
A study focused on the biological evaluation of isoindole derivatives synthesized from halogenated indoles demonstrated significant antiproliferative activity against cancer cell lines. The structure-activity relationship indicated that the presence of bromine at specific positions enhances cytotoxicity .
Case Study 2: Antimicrobial Efficacy
Another research project investigated the antimicrobial properties of various indole derivatives synthesized from this compound. The results showed that certain derivatives exhibited inhibition zones comparable to standard antibiotics, indicating their potential as new antimicrobial agents .
Mecanismo De Acción
The mechanism of action of 2,3-Dibromo-1-methyl-1H-indole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The bromine atoms and the indole ring can participate in hydrogen bonding, π-π interactions, and halogen bonding, which contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
2,3-Dibromo-1-methyl-1H-indole can be compared with other indole derivatives, such as:
1H-Indole, 2,3-dihydro-1-methyl-: This compound lacks the bromine atoms and has different chemical reactivity and biological activity.
1H-Indole, 2,3-dione, 1-methyl-: This compound contains a dione group instead of bromine atoms, leading to different chemical properties and applications.
1H-Indole, 2,3-dibromo-1-ethyl-: This compound has an ethyl group instead of a methyl group, which can affect its steric and electronic properties.
Propiedades
Número CAS |
128746-62-3 |
|---|---|
Fórmula molecular |
C9H7Br2N |
Peso molecular |
288.97 g/mol |
Nombre IUPAC |
2,3-dibromo-1-methylindole |
InChI |
InChI=1S/C9H7Br2N/c1-12-7-5-3-2-4-6(7)8(10)9(12)11/h2-5H,1H3 |
Clave InChI |
MWRDZPAXOBHQJE-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=C1Br)Br |
SMILES canónico |
CN1C2=CC=CC=C2C(=C1Br)Br |
Sinónimos |
2,3-dibromo-1-methylindole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















